molecular formula C14H19NO B7514284 N-(1-cyclopropylethyl)-2,4-dimethylbenzamide

N-(1-cyclopropylethyl)-2,4-dimethylbenzamide

Cat. No. B7514284
M. Wt: 217.31 g/mol
InChI Key: DPOZHCWKMHTTBL-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-2,4-dimethylbenzamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Pol I is responsible for transcribing ribosomal RNA (rRNA), which is essential for protein synthesis and cell growth. CX-5461 has shown promising results in preclinical studies as a potential anticancer agent.

Scientific Research Applications

N-(1-cyclopropylethyl)-2,4-dimethylbenzamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In vitro studies have shown that N-(1-cyclopropylethyl)-2,4-dimethylbenzamide selectively inhibits Pol I transcription, leading to a decrease in rRNA synthesis and cell death. In vivo studies have demonstrated that N-(1-cyclopropylethyl)-2,4-dimethylbenzamide has potent antitumor activity and can induce tumor regression in various cancer models. N-(1-cyclopropylethyl)-2,4-dimethylbenzamide has also been shown to enhance the efficacy of other anticancer agents, such as DNA-damaging agents and checkpoint inhibitors.

Mechanism of Action

N-(1-cyclopropylethyl)-2,4-dimethylbenzamide targets the DNA-binding domain of the Pol I transcription factor SL1, which is essential for the initiation of rRNA transcription. By inhibiting Pol I transcription, N-(1-cyclopropylethyl)-2,4-dimethylbenzamide leads to a decrease in rRNA synthesis and a reduction in protein synthesis, ultimately resulting in cell death. N-(1-cyclopropylethyl)-2,4-dimethylbenzamide has been shown to induce DNA damage and activate the p53 pathway, which plays a critical role in the response to DNA damage and cell cycle arrest.
Biochemical and Physiological Effects
N-(1-cyclopropylethyl)-2,4-dimethylbenzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, both in vitro and in vivo. In addition, N-(1-cyclopropylethyl)-2,4-dimethylbenzamide has been shown to induce senescence in cancer cells, which is a state of irreversible growth arrest. N-(1-cyclopropylethyl)-2,4-dimethylbenzamide has also been shown to affect the tumor microenvironment, leading to a decrease in angiogenesis and an increase in immune cell infiltration.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyclopropylethyl)-2,4-dimethylbenzamide is its selectivity for Pol I transcription, which minimizes off-target effects. N-(1-cyclopropylethyl)-2,4-dimethylbenzamide has also shown promising results in preclinical models of cancer, suggesting that it may be an effective anticancer agent. However, N-(1-cyclopropylethyl)-2,4-dimethylbenzamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for N-(1-cyclopropylethyl)-2,4-dimethylbenzamide research. One area of interest is the identification of biomarkers that can predict response to N-(1-cyclopropylethyl)-2,4-dimethylbenzamide treatment. Another area of interest is the development of combination therapies that can enhance the efficacy of N-(1-cyclopropylethyl)-2,4-dimethylbenzamide. In addition, further preclinical studies are needed to evaluate the safety and efficacy of N-(1-cyclopropylethyl)-2,4-dimethylbenzamide in different cancer types and to optimize dosing schedules. Finally, clinical trials are needed to determine the efficacy of N-(1-cyclopropylethyl)-2,4-dimethylbenzamide in cancer patients and to identify potential biomarkers of response.

Synthesis Methods

The synthesis of N-(1-cyclopropylethyl)-2,4-dimethylbenzamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 2,4-dimethylbenzamide, which is achieved by reacting 2,4-dimethylbenzoic acid with thionyl chloride. The resulting product is then reacted with cyclopropylmethylamine to obtain N-(1-cyclopropylethyl)-2,4-dimethylbenzamide. The overall yield of N-(1-cyclopropylethyl)-2,4-dimethylbenzamide is around 10%, and the purity of the final product is typically greater than 95%.

properties

IUPAC Name

N-(1-cyclopropylethyl)-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-9-4-7-13(10(2)8-9)14(16)15-11(3)12-5-6-12/h4,7-8,11-12H,5-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOZHCWKMHTTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(C)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclopropylethyl)-2,4-dimethylbenzamide

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